HDAC6 Inhibitory Potency: Hdac6-IN-9 vs. Ricolinostat and Tubastatin A
In a cell‑free enzymatic assay, Hdac6-IN-9 inhibits HDAC6 with an IC50 of 4.2 nM . This potency is comparable to or marginally superior to Ricolinostat (IC50 = 5 nM) and 3.6‑fold more potent than Tubastatin A (IC50 = 15 nM) [1]. The sub‑5 nM IC50 positions Hdac6-IN-9 among the most potent HDAC6 inhibitors available.
| Evidence Dimension | HDAC6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | Ricolinostat (ACY-1215): 5 nM; Tubastatin A: 15 nM |
| Quantified Difference | 1.2‑fold more potent than Ricolinostat; 3.6‑fold more potent than Tubastatin A |
| Conditions | Cell‑free biochemical assay using recombinant HDAC6 |
Why This Matters
Higher potency may translate to lower effective concentrations, reducing off‑target effects and conserving compound usage in long‑term studies.
- [1] MedChemExpress. Tubastatin A – Product Datasheet. HY-13271. View Source
